2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
Description
Properties
CAS No. |
63499-91-2 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-amino-5-(1H-indol-3-ylmethyl)-4-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H14N4/c1-9-12(7-16)15(17)19-14(9)6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8,18-19H,6,17H2,1H3 |
InChI Key |
BEGAQAITUNJLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a multi-component condensation reaction where an indole-3-carbaldehyde derivative is reacted with malononitrile and a suitable nucleophile or amine source under catalytic conditions to form the substituted pyrrole ring with the cyano and amino groups. The key steps include:
- Formation of an imine intermediate from indole-3-carbaldehyde and an amine or catalyst.
- Nucleophilic addition of malononitrile carbanion to the imine.
- Cyclization and tautomerization to yield the pyrrole ring system.
Catalytic Systems and Conditions
A notable green chemistry approach uses a zinc-linked amino acid complex catalyst, specifically Zn(L-proline)2 , which activates the carbonyl group of indole-3-carbaldehyde and facilitates the nucleophilic addition and cyclization steps efficiently. This catalyst system offers:
- Mild reaction conditions.
- High yields (up to 95%).
- Environmentally friendly solvent systems (water/ethanol mixtures).
Solvent Effects and Optimization
Solvent choice critically influences the yield and reaction time. Polar protic solvents such as ethanol, methanol, acetic acid, and water provide higher yields compared to aprotic solvents like dichloromethane or DMF. A mixed solvent system of water and ethanol in a 2:3 volume ratio was found optimal, improving yield and reducing reaction time significantly.
| Solvent System | Reaction Time (min) | Yield (%) |
|---|---|---|
| Dichloromethane (DCM) | 5 | 30 |
| Dimethylformamide (DMF) | 5 | 35 |
| Tetrahydrofuran (THF) | 5 | 45 |
| Acetonitrile (CH3CN) | 5 | 55 |
| Chloroform (CHCl3) | 5 | 65 |
| Methanol (MeOH) | 5 | 70 |
| Acetic Acid (AcOH) | 6 | 67 |
| Ethanol (EtOH) | 5 | 90 |
| Water (H2O) | 5 | 80 |
| Water/Ethanol (2:3) | 3 | 95 |
Table 1: Effect of solvent on the synthesis yield of indole-3-carbaldehyde derivatives catalyzed by Zn(L-proline)2.
Reaction Mechanism Insights
The proposed mechanism involves:
- Coordination of Zn(L-proline)2 catalyst to the carbonyl oxygen of indole-3-carbaldehyde, increasing electrophilicity.
- Formation of an imine intermediate between the aldehyde and the proline moiety of the catalyst.
- Nucleophilic attack by the malononitrile carbanion on the activated imine.
- Cyclization to form the pyrrole ring.
- Tautomerization to stabilize the final 2-amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile structure.
This mechanism explains the high selectivity and yield under mild conditions.
Alternative Synthetic Routes
Other methods reported in the literature include:
- Multi-step synthesis involving the preparation of substituted pyrroles via condensation of arylidenemalononitriles with amines or hydrazines, followed by functional group transformations to introduce the indol-3-ylmethyl substituent.
- Use of enamino-esters and guanidine salts under acidic or basic conditions to form pyrrole derivatives with cyano and amino groups, followed by coupling with indole derivatives.
- Refluxing mixtures of indole-3-carbaldehyde, malononitrile, and nucleophiles in ethanol or ethanol/pyridine mixtures for extended periods (3-6 hours) to achieve cyclization and substitution.
These methods vary in complexity, yield, and environmental impact but provide alternative routes depending on available reagents and desired scale.
3 Summary Table of Preparation Methods
| Method Description | Catalyst/System | Solvent(s) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot condensation with Zn(L-proline)2 catalyst | Zn(L-proline)2 | H2O/EtOH (2:3) | 3 min (microwave) | 95 | Green, rapid, high yield |
| Reflux with piperidine and arylidenemalononitriles | Piperidine (base) | Ethanol | 1 hour | 65-75 | Multi-step, moderate yield |
| Acidic hydrolysis of cyano intermediates | Acidic conditions (TFA/H2SO4) | DMF, Toluene wash | 8 hours | 83-91 | For pyrrole carboxamide derivatives |
| Enamino-ester and guanidine condensation | Guanidine salts | Ethanol/Pyridine | 3-6 hours | 70-80 | Alternative pyrrole ring formation |
Table 2: Comparative overview of preparation methods for substituted pyrrole derivatives including this compound.
4 Research Findings and Practical Considerations
- The Zn(L-proline)2 catalyzed method is the most efficient and environmentally benign, offering rapid synthesis with excellent yields and minimal by-products.
- Solvent polarity and protic nature significantly affect the reaction kinetics and product yield.
- Microwave-assisted synthesis further reduces reaction time from hours to minutes without compromising yield.
- Alternative methods provide flexibility for structural modifications but often require longer reaction times and harsher conditions.
- Purification typically involves filtration, recrystallization, and drying under vacuum to obtain the pure compound as a light yellow powder with melting points around 250-275 °C depending on substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s derivatives have shown promise in preclinical studies for the treatment of cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. The compound can also participate in electron transfer reactions, influencing cellular redox states .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to neurotransmitter receptors, affecting signal transduction.
Pathways: Modulation of oxidative stress pathways and apoptosis.
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its indol-3-ylmethyl substituent at position 5 of the pyrrole ring. Below is a comparison with structurally related analogs:
Key Observations :
Spectral Data
Spectral characterization of related compounds provides insights into the target’s expected properties:
- IR Spectroscopy: Cyano groups exhibit strong absorption near 2218 cm⁻¹ (e.g., ). Indole NH stretches appear at 3229–3476 cm⁻¹ .
- ¹H NMR : Indole protons resonate at δ 6.26–8.27 ppm , while pyrrole NH₂ groups appear as broad singlets near δ 4.51 ppm .
- ¹³C NMR: Cyano carbons are typically observed at δ 110–120 ppm, with aromatic carbons in the δ 120–160 ppm range .
Biological Activity
Chemical Identity and Structure
2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile is a compound characterized by a pyrrole ring structure with an indole moiety. Its molecular formula is and it has a molecular weight of approximately 224.25 g/mol. The compound features a cyano group, which is known to enhance biological activity through various mechanisms.
Biological Activity
The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar pyrrole derivatives possess minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.005 |
| E. coli | 0.008 | |
| Pseudomonas aeruginosa | 0.012 |
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with similar structures have been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons that can inhibit tumor growth .
Case Study: STING Pathway Activation
A recent study demonstrated that pyrrole derivatives can act as agonists for the STING pathway, promoting the expression of genes associated with immune response and apoptosis in cancer cells . This indicates a promising avenue for further research into the therapeutic applications of 2-amino pyrroles in oncology.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thus providing a dual benefit in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications on the indole or pyrrole rings can significantly influence their pharmacological profiles.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Substituents on Indole Ring | Increased binding affinity to target proteins |
| Cyano Group Presence | Enhanced antimicrobial potency |
| Alkyl Substituents on Pyrrole | Improved solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
